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molecular formula C6H9BrO2 B8667050 2-bromo-3-(propan-2-yloxy)prop-2-enal

2-bromo-3-(propan-2-yloxy)prop-2-enal

Cat. No. B8667050
M. Wt: 193.04 g/mol
InChI Key: UCDIXJKWUCLMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812014B2

Procedure details

Thiocaprolactam (6.45 gram, 50 mmol) was dissolved in 400 ml CH2Cl2 and methyl iodide (16 ml, 5 eq) was next added. The mixture was stirred under nitrogen for 18 hrs. Then it was treated with 100 ml potassium carbonate (50%, aq.). The organic layer was then dried over magnesium sulfate. After filtration and concentration 7.3 gram of material was obtained. This material was dissolved 300 ml ethanol and 2.83 gram of ammonium chloride was added. The mixture was refluxed for 1 hr. Then the solvent was removed in vacuo. Half of the material was added 200 ml ethanol and then followed by addition of 1.35 gram (25 mmol) sodium methoxide and 4.8 gram (25 mmol) 2-Bromo-3-isopropoxy-propenal and the mixture was stirred at 23° C. for 2 hrs. Then the solvent was removed and 200 ml chloroform was added along with 10 ml triethyl amine. The mixture was refluxed for 2 hrs and then cooled to 23° C. The reaction media was partitioned between 300 ml DCM and 2×150 potassium carbonate (50%). The organic layer was dried over magnesium sulfate. After filtration and concentration 2.1 gram of oil product was obtained.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
1.35 g
Type
reactant
Reaction Step Four
Quantity
4.8 g
Type
reactant
Reaction Step Four
Quantity
2.83 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=S)[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CI.C(=O)([O-])[O-].[K+].[K+].[Cl-].[NH4+:18].C[O-].[Na+].Br[C:23](=[CH:26][O:27]C(C)C)[CH:24]=O>C(Cl)Cl.C(O)C>[N:18]1[C:23]([CH:26]=[O:27])=[CH:24][N:7]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]=12 |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
6.45 g
Type
reactant
Smiles
C1(CCCCCN1)=S
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
sodium methoxide
Quantity
1.35 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
4.8 g
Type
reactant
Smiles
BrC(C=O)=COC(C)C
Step Five
Name
Quantity
2.83 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration 7.3 gram of material
CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Half of the material was added 200 ml ethanol
STIRRING
Type
STIRRING
Details
the mixture was stirred at 23° C. for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed
ADDITION
Type
ADDITION
Details
200 ml chloroform was added along with 10 ml triethyl amine
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction media
CUSTOM
Type
CUSTOM
Details
was partitioned between 300 ml DCM and 2×150 potassium carbonate (50%)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration 2.1 gram of oil product
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
18 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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